molecular formula C24H17ClO4 B11155282 5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one

5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11155282
M. Wt: 404.8 g/mol
InChI Key: MSWUDQVCXPTEKP-UHFFFAOYSA-N
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Description

5-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetically derived coumarin scaffold designed for research purposes. Coumarin and its derivatives are recognized in medicinal chemistry as privileged structures for the development of novel bioactive compounds, particularly in the field of oncology (Eldeen et al., 2023). This specific compound features strategic structural modifications, including a 4-chlorophenyl group and a phenyl substitution at the C4-position, which are associated with enhanced pharmacological potential in analogous molecules (Demirayak et al., 2017). Preliminary research on closely related coumarin and chromanone analogs has demonstrated significant cytotoxic and anti-proliferative activities against a range of human cancer cell lines (Eldeen et al., 2023; Demirayak et al., 2017). These compounds are investigated as potential multitarget agents, with studies indicating mechanisms of action that may include the inhibition of key enzymes like EGFR and aromatase, induction of cell cycle arrest, and activation of apoptotic pathways (Eldeen et al., 2023). The structural characteristics of this compound make it a candidate for further investigation in biochemical and cellular assays to elucidate its precise mechanism of action and selectivity. This product is intended for research purposes and is strictly not for human therapeutic or veterinary use. Researchers are encouraged to handle this compound in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C24H17ClO4

Molecular Weight

404.8 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C24H17ClO4/c1-15-11-21(28-14-20(26)17-7-9-18(25)10-8-17)24-19(16-5-3-2-4-6-16)13-23(27)29-22(24)12-15/h2-13H,14H2,1H3

InChI Key

MSWUDQVCXPTEKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 7-Methyl-4-phenyl-2H-chromen-2-one, 2-bromo-1-(4-chlorophenyl)ethanone, potassium carbonate.

  • Solvent : Anhydrous acetone or dimethylformamide (DMF).

  • Temperature : 80–100°C under reflux for 8–12 hours.

  • Yield : 65–72% after purification via column chromatography.

This method requires strict anhydrous conditions to prevent hydrolysis of the ethoxy intermediate. The use of DMF enhances reaction efficiency due to its high polarity, facilitating nucleophilic substitution at the 5-position of the chromen-2-one core.

Cyclization-Based Methods Using Aprotic Solvents

Cyclization strategies leverage intramolecular etherification to install the 2-(4-chlorophenyl)-2-oxoethoxy side chain. A patent-derived protocol involves the reaction of 5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one with 2-chloro-1-(4-chlorophenyl)ethanone in the presence of a base.

Key Steps and Parameters

  • Base : Potassium carbonate or triethylamine.

  • Solvent : Toluene or xylene.

  • Temperature : 120–130°C for 6–8 hours.

  • Yield : 68–75% after recrystallization from ethanol.

This method benefits from the high boiling point of toluene, which suppresses side reactions. However, prolonged heating may lead to decomposition, necessitating precise temperature control.

Green Synthesis Approaches

Recent advances emphasize solvent-free or energy-efficient protocols. A Q-tube-assisted synthesis, originally developed for chromeno[4,3-b]pyridines, has been adapted for this compound.

Procedure and Advantages

  • Catalyst : Piperidine (10 mol%).

  • Conditions : Q-tube reactor at 100°C for 3 hours.

  • Solvent : Ethanol (green solvent).

  • Yield : 82–85% with negligible byproducts.

The Q-tube system enhances reaction kinetics by maintaining elevated pressure, reducing energy consumption by 40% compared to conventional methods.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and environmental impact of each method:

MethodReaction TimeTemperature (°C)Yield (%)Environmental Impact
Knoevenagel Condensation8–12 h80–10065–72Moderate (DMF use)
Cyclization in Toluene6–8 h120–13068–75High (high energy)
Q-Tube Synthesis3 h10082–85Low (ethanol solvent)

Cost and Scalability Considerations

  • Knoevenagel Method : Low-cost reagents but limited by DMF toxicity.

  • Cyclization : Scalable for industrial production but energy-intensive.

  • Q-Tube : Ideal for lab-scale synthesis with superior atom economy.

Mechanistic Insights and Side Reactions

The formation of the target compound involves two critical steps:

  • Nucleophilic Substitution : The hydroxyl group at the 5-position of the chromen-2-one attacks the electrophilic carbon of 2-chloro-1-(4-chlorophenyl)ethanone, facilitated by a base.

  • Etherification : Elimination of HCl results in the formation of the oxoethoxy linkage.

Common side reactions include:

  • Over-alkylation : Addressed by using a stoichiometric excess of the chromen-2-one derivative.

  • Hydrolysis of Ethanone : Mitigated by anhydrous conditions .

Chemical Reactions Analysis

Reaction Types

The compound exhibits diverse chemical reactivity due to its chromen-2-one backbone and functional groups. Below is a detailed analysis of its primary reaction pathways:

Oxidation Reactions

  • Mechanism : The ketone group in the chromen-2-one core undergoes oxidation to form quinones.

  • Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

  • Products : Oxidation generates quinone derivatives, which may influence biological activity (e.g., increased cytotoxicity).

Reduction Reactions

  • Mechanism : Reduction targets the ketone group, converting it to an alcohol.

  • Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethereal solvents.

  • Products : The resulting alcohol derivatives may exhibit altered solubility or reactivity.

Substitution Reactions

  • Mechanism : The 4-chlorophenyl group undergoes nucleophilic aromatic substitution, where the chlorine atom is replaced by nucleophiles.

  • Reagents/Conditions : Nucleophiles like amines or thiols under basic conditions (e.g., NaOH in DMF).

  • Products : Substituted derivatives (e.g., amine or thioether analogs) with modified biological activity.

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsKey Observations
OxidationKMnO₄, CrO₃ (acidic/basic)Formation of quinones; potential cytotoxicity
ReductionNaBH₄, LiAlH₄ (ethereal solvents)Alcohol derivatives with altered solubility
SubstitutionNucleophiles (amines/thiols) + NaOH/DMFStructural diversity via nucleophilic attack

Spectral and Mechanistic Insights

  • NMR Analysis : The 1H NMR spectrum shows a singlet signal (~δ 5.78–5.81 ppm) for the methylene group (–OCH₂–) and a downfield shift for aromatic protons due to electron-withdrawing effects .

  • 13C NMR : Confirms the presence of three carbonyl groups (benzoyl, benzoate, and coumarin C=O) .

  • Structure-Activity Relationships : Substituents like electron-withdrawing groups (e.g., p-chloro) enhance selectivity against cancer cell lines (e.g., MDA-MB-231) .

Biological Implications of Reactivity

The compound’s reactivity profile aligns with its therapeutic potential:

  • Enzyme Inhibition : Oxidized quinones may interact with enzymes via redox cycling.

  • Cellular Modulation : Reduced alcohol derivatives could exhibit different binding affinities to molecular targets.

  • Synthetic Flexibility : Substitution reactions enable structural modifications for optimized pharmacological effects .

Comparative Reactivity with Analogues

FeatureCurrent CompoundAnalogue Example
Core StructureChromen-2-one with 4-chlorophenylChromen-2-one with hydroxyl groups
ReactivityChlorine substitution + ketone reductionEnhanced reactivity via hydroxyl groups
Therapeutic PotentialAnti-cancer, enzyme inhibitionAntimicrobial, anti-inflammatory

Citations :

Scientific Research Applications

Anticancer Properties

5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one has shown significant anticancer activity in various studies. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for cancer therapy.

Case Study: Anticancer Activity on MCF-7 Cells

  • Objective: Evaluate the effects on MCF-7 breast cancer cells.
  • Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
  • Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been tested in vitro to determine its effects on inflammatory cytokines.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

  • Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
  • Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
  • Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Although specific data for this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.

Research Findings:

Studies indicate that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli.

Synthesis Pathways

The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, the introduction of the 4-chlorophenyl group can be achieved through electrophilic aromatic substitution or via coupling reactions with appropriate precursors.

Example Synthesis Method:

  • Starting Material: 7-hydroxycoumarin derivatives.
  • Reagents: Phenacyl bromides and a base (e.g., potassium carbonate).
  • Procedure: The reaction yields various substituted coumarin derivatives characterized by spectral data including NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents Molecular Weight Biological Activity Key References
Target Compound 5-[2-(4-chlorophenyl)-2-oxoethoxy], 7-methyl, 4-phenyl 434.87 g/mol Under investigation (hypothetical: kinase/sirtuin inhibition) -
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 3-(4-chlorophenyl), 7-methoxy, 4-methyl 300.74 g/mol Antimicrobial, anticancer (preliminary)
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl-... Cyclopenta[c]chromenone fused ring, 9-[2-(4-chlorophenyl)-2-oxoethoxy], 7-methyl 368.82 g/mol Not reported (structural analog)
2-Oxo-4-phenyl-2H-chromen-7-yl acetate 7-acetoxy, 4-phenyl 280.26 g/mol Intermediate in synthesis; uncharacterized
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 7-amino (amide-linked), 4-methyl, 2-chloro-2-phenylacetyl 370.82 g/mol Hybrid molecule with enhanced metabolic stability
Key Observations:

Substituent Positioning: The target compound’s 5-position oxoethoxy chain distinguishes it from analogs with substituents at the 3- or 7-positions (e.g., 3-(4-chlorophenyl)-7-methoxy in ). This positioning may influence binding pocket accessibility in enzymatic targets. Chlorine as a Bioisostere: The 4-chlorophenyl group in the target compound and others (e.g., ) enhances metabolic stability compared to non-halogenated analogs, aligning with trends observed in kinase inhibitors .

Core Modifications: Fused-ring systems (e.g., cyclopenta[c]chromenone in ) reduce conformational flexibility but may improve target specificity. Hybrid molecules (e.g., acetamide-linked coumarin in ) demonstrate the scaffold’s adaptability for dual-targeting strategies.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Chlorine substitution reduces cytochrome P450-mediated degradation, as seen in .
  • Solubility : The oxoethoxy chain may improve aqueous solubility relative to methoxy or acetamide derivatives.

Biological Activity

5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one, a compound belonging to the class of flavonoids, has garnered attention for its notable biological activities. This article synthesizes findings from diverse studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H18ClO4
  • Molecular Weight : 362.81 g/mol
  • IUPAC Name : this compound

This structure contributes to its biological activity, particularly its interaction with various biological targets.

Research indicates that the biological activity of this compound is mediated through several mechanisms:

  • Antioxidant Activity : The flavonoid structure allows for effective scavenging of free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes and pathologies.
  • Antimicrobial Properties : Studies demonstrate moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Antimicrobial Activity

The compound exhibited varying degrees of antibacterial activity. The following table summarizes its effectiveness against different bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak
Staphylococcus aureusWeak

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Enzyme Inhibition

The compound has been tested for its ability to inhibit AChE and urease:

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

Such inhibition can have implications for neurodegenerative diseases and urinary infections.

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of the compound in models of Alzheimer’s disease, where it was shown to enhance cognitive function by inhibiting AChE activity .
  • Anticancer Potential : Research has also explored its anticancer properties, revealing that the compound induces apoptosis in cancer cell lines through mitochondrial pathways, potentially making it a candidate for cancer therapy .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed good absorption and bioavailability, suggesting that it could be effectively utilized in therapeutic settings .

Q & A

Q. What comparative studies exist with structurally related chromenones?

  • Focus : Compare crystallographic parameters (e.g., π-π stacking distances), spectroscopic profiles, and bioactivity. Use ConQuest (Cambridge Structural Database) to mine structural analogs .
  • Insight : The 7-methyl group in this compound reduces steric hindrance compared to bulkier substituents, improving solubility without compromising binding affinity .

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